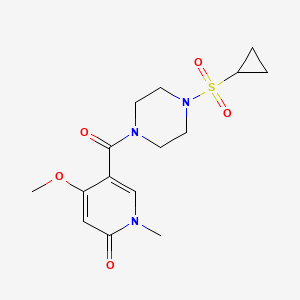

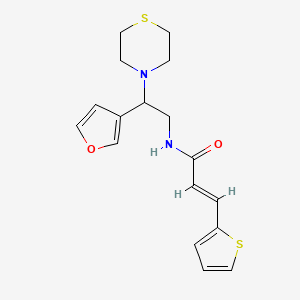

![molecular formula C7H9N5S B2617014 2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine CAS No. 2361645-48-7](/img/structure/B2617014.png)

2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine” is a chemical compound . It is part of a class of compounds known as thiazolopyrimidines, which are heterocyclic compounds containing a thiazole ring fused to a pyrimidine ring . These compounds have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of thiazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another method involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with an excess of aliphatic carboxylic acids in the presence of POCl3 .

Chemical Reactions Analysis

The chemical reactions involving thiazolopyrimidines can be complex and depend on the specific substituents present on the molecule. The Dimroth rearrangement, which involves the isomerization of heterocycles and the relocation of two heteroatoms in heterocyclic systems, is one reaction that can occur . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine” would be determined by its molecular structure. Unfortunately, specific details such as melting point, boiling point, solubility, and spectral data for this exact compound were not found in the available literature .

科学的研究の応用

Thiazolo[4,5-d]pyrimidines in Drug Discovery

Thiazolo[4,5-d]pyrimidines are recognized for their structural resemblance to purine bases and their derivatives, which positions them as valuable scaffolds in medicinal chemistry. Their applications span across designing therapeutics with a broad spectrum of pharmacological activities, including but not limited to, immune-modulation, antiviral, anticancer, antibacterial, antifungal, and anti-inflammatory agents. The development of thiazolo[4,5-d]pyrimidines showcases their significant utility for medicinal chemistry research due to their structural versatility and biological relevance (Kuppast & Fahmy, 2016).

Structural Studies and Tautomerism

Studies on pyrimidine derivatives have shed light on the structural intricacies and tautomerism of these compounds, which is crucial for understanding their biological interactions and stability. Research into the crystalline forms of pyrimidine derivatives, including aminopyrimidines, has revealed the importance of tautomeric forms and their potential influence on drug action through molecular recognition processes involving hydrogen bonding (Rajam et al., 2017).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of thiazolo[4,5-d]pyrimidine derivatives have been extensively explored, revealing a range of antimicrobial activities. These studies demonstrate the compound's versatility and its potential as a framework for developing new therapeutic agents with promising antimicrobial properties (Sayed et al., 2006).

Radioprotective and Antitumor Activities

Research into novel thieno[2,3-d]pyrimidine derivatives, which share a similar heterocyclic structure to thiazolo[4,5-d]pyrimidines, has uncovered their promising radioprotective and antitumor activities. This highlights the potential for these compounds to be developed further for applications in cancer therapy and radioprotection (Alqasoumi et al., 2009).

将来の方向性

Future research on “2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine” and related compounds could involve further exploration of their synthesis, characterization, and potential biological activities. This could include studies on their mechanisms of action, pharmacokinetics, and potential therapeutic applications .

特性

IUPAC Name |

2-N,2-N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S/c1-12(2)7-11-6-4(13-7)5(8)9-3-10-6/h3H,1-2H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXXHLHBRIGHEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=NC=NC(=C2S1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

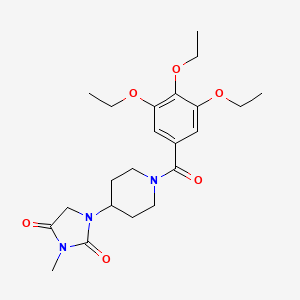

![tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate](/img/structure/B2616932.png)

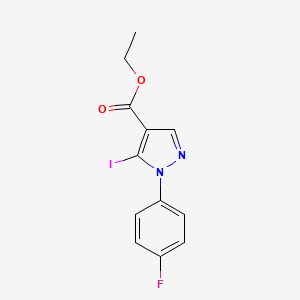

![2,5-Dimethyl-3-phenyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2616938.png)

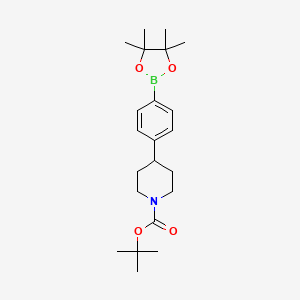

![3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2616941.png)

![N-(4-(tert-butyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2616944.png)

![3-(Methoxymethyl)-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2616946.png)

![4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B2616948.png)

![N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine](/img/structure/B2616950.png)